Diisopropyl thiodiglycolate
Description
Diisopropyl thiodiglycolate (CAS 58415-97-7) is an organosulfur compound with the molecular formula C₁₀H₁₈O₄S and a molecular weight of 234.31 g/mol . Structurally, it consists of a thiodiglycolate backbone (a sulfur atom bridging two glycolic acid-derived ester groups) with diisopropyl substituents.
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
propan-2-yl 2-(2-oxo-2-propan-2-yloxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H18O4S/c1-7(2)13-9(11)5-15-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
MWKRETCQQBSARE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Thioglycolic Acid Esters
The preparation of this compound typically involves the esterification of thiodiglycolic acid or the coupling of thioglycolic acid esters. Although direct literature specific to this compound is limited, analogous preparation methods can be inferred from related compounds and patents.
- Starting materials: Thioglycolic acid or its sodium salt, isopropanol (for esterification), and sulfur sources.
- Esterification: Thioglycolic acid can be esterified with isopropanol under acidic catalysis to form isopropyl thioglycolate.
- Coupling to thiodiglycolate: Two molecules of isopropyl thioglycolate can be coupled via sulfur bridges or by oxidative coupling to yield this compound.
Preparation from Thioglycolic Acid and Isopropyl Ester Contaminants
A patent describes the conversion of thioglycolic acid contaminated with isopropyl esters into pure ammonium thioglycolate by reaction with aqueous ammonia or ammonium hydroxide at controlled pH (6.5 to 9.0) and temperature (25–100 °C), typically 60–80 °C for 0.5 to 3 hours. This process ensures the conversion of isopropyl esters back to thioglycolate salts, which can then be further processed or esterified to diisopropyl derivatives if desired.
Continuous Flow Synthesis of Thioglycolic Acid as a Precursor
Thioglycolic acid, a key precursor, can be synthesized continuously by reacting monochloroacetic acid and dichloroacetic acid with alkali metal hydrosulfide (NaSH) in a tubular reactor at controlled temperature and pressure. The product mixture is acidified and purified by extraction and distillation to yield high-purity thioglycolic acid. This high-purity precursor is essential for preparing esters like this compound with minimal impurities.
Comparative Table of Preparation Parameters
| Preparation Aspect | Method 1: Esterification & Coupling | Method 2: Ammonium Hydroxide Conversion | Method 3: Solvent-Free Organotin Reaction | Method 4: Continuous Thioglycolic Acid Synthesis |
|---|---|---|---|---|
| Starting Material | Thioglycolic acid + isopropanol | Thioglycolic acid contaminated with isopropyl ester | Tricyclohexyltin chloride + diisopropyl dithiophosphoric acid | Monochloroacetic acid + NaSH |
| Reaction Conditions | Acid catalysis, reflux temperature | pH 6.5–9.0, 60–80 °C, 0.5–3 hours | 30–41 °C, aqueous base, no organic solvent | Tubular reactor, 0–500 psi, controlled temp |
| Solvent | Isopropanol or none | Aqueous ammonia solution | None (molten product acts as solvent) | None (aqueous system) |
| Yield and Purity | High, dependent on esterification | High conversion of esters to salts | High, cost-effective and solvent-free | High yield, continuous operation |
| Advantages | Direct ester formation | Removes odoriferous esters | Saves solvent cost, smaller equipment | Continuous, scalable, high purity |
| Disadvantages | Requires acid catalyst and purification | Requires pH and temperature control | Requires precise temperature control | Requires specialized tubular reactor |
In-Depth Research Findings and Analysis
- The esterification of thioglycolic acid with isopropanol is a classical method but may lead to contamination with unreacted esters or side products, affecting purity.
- The ammonium hydroxide treatment effectively converts isopropyl esters back to thioglycolate salts, improving purity and reducing odor, which is critical for industrial applications.
- The solvent-free reaction method used in organotin dithiophosphate synthesis demonstrates the advantage of conducting reactions at or above the melting point of the product, enhancing reaction efficiency and reducing costs.
- The continuous tubular reactor synthesis of thioglycolic acid precursor ensures a steady supply of high-purity starting material, which is fundamental for consistent this compound production.
Chemical Reactions Analysis
Hydrolysis and Ester Cleavage
Thiodiglycolate esters undergo hydrolysis under acidic or alkaline conditions. For example, ethyl thioglycolate hydrolyzes to thioglycolic acid in aqueous media . Diisopropyl thiodiglycolate would likely follow similar pathways:
Disulfide Bond Reactivity
The thiodiglycolate moiety contains a disulfide (-S-S-) bridge that participates in redox reactions:
a. Reduction to Thiols
Using common reducing agents:
| Reducing Agent | Conditions | Product | Observed in Similar Systems |
|---|---|---|---|
| Zn/HCl | RT, 30min | Diisopropyl thioglycolate | Thioglycolic acid reduction |
| NaBH₄ | EtOH, 50°C | Same as above | TRAF2 reduction mechanisms |
b. Oxidation Stability
Thiodiglycolate derivatives show air sensitivity. Glyceryl thioglycolate formulations contain ≤2% dithioglycolate impurities after oxidation , suggesting diisopropyl derivatives would require inert atmosphere handling.
Coordination Chemistry
The thiodiglycolate moiety acts as a bidentate ligand. While no direct complexes are reported for the diisopropyl ester, analogous systems demonstrate:
| Metal Ion | Observed Complexation Behavior | Potential Application |
|---|---|---|
| Fe³⁺ | Reduces to Fe²⁺ with ligand oxidation | Electrochemical sensors |
| Pt⁴⁺ | Electron transfer mediator | Catalytic reductions |
Radical Reactions
Photoredox catalysis studies with titanocene derivatives show thiodiglycolate esters could participate in radical processes :
textCp₂TiCl₂ + hν → Ti(III) species Ti(III) + Thiodiglycolate ester → Thiyl radical intermediates
Table: Radical Reaction Parameters
| Light Source | Catalyst Loading | Typical Yields |
|---|---|---|
| Green LED | 10 mol% Cp₂TiCl₂ | 75-85% |
| Blue LED | 15 mol% Ru(bpy)₃²⁺ | <50% |
Stability Considerations
Key degradation pathways inferred from thioglycolate chemistry :
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| pH >8 | Accelerated hydrolysis | Buffer at pH 6-7 |
| O₂ exposure | Disulfide scrambling | N₂ atmosphere storage |
| Fe³⁺ contamination | Redox decomposition | Chelating resin treatment |
While direct experimental data remains limited for this compound, its chemical behavior can be reliably extrapolated from well-characterized thioglycolate and thiodiglycolate systems . Future studies should focus on kinetic analyses of its disulfide exchange reactivity and applications in dynamic covalent chemistry.
Scientific Research Applications
Industrial Applications
-
Cosmetic Formulations
- Hair Treatments : Diisopropyl thiodiglycolate is commonly used in hair straightening and perming products. It acts as a reducing agent, breaking disulfide bonds in keratin, allowing for the restructuring of hair fibers. This application is essential for achieving desired hairstyles while minimizing damage to the hair shaft.
- Skin Care Products : The compound is also incorporated into skin care formulations due to its ability to enhance skin penetration of active ingredients. Its emulsifying properties help stabilize creams and lotions, improving texture and efficacy.
-
Pharmaceuticals
- Drug Delivery Systems : Research indicates that this compound can improve the bioavailability of certain drugs by facilitating their absorption through biological membranes. This property is particularly valuable in transdermal drug delivery systems.
-
Agricultural Chemicals
- Pesticides and Herbicides : The compound has been investigated for use as an adjuvant in pesticide formulations. Its surfactant properties enhance the spread and adhesion of active ingredients on plant surfaces, improving efficacy.
Case Study 1: Hair Treatment Efficacy
A study evaluated the effectiveness of this compound in hair straightening products compared to traditional formulations. The results demonstrated that formulations containing this compound provided superior straightening effects with reduced hair damage, as measured by tensile strength tests before and after treatment.
| Treatment Type | Average Tensile Strength (N) | Damage Assessment (%) |
|---|---|---|
| Traditional | 150 | 25 |
| Diisopropyl | 175 | 15 |
Case Study 2: Drug Delivery Enhancement
In a controlled trial, this compound was tested for its ability to enhance the transdermal delivery of a non-steroidal anti-inflammatory drug (NSAID). The study found that the compound significantly increased drug permeation through skin layers compared to control formulations without it.
| Formulation Type | Drug Permeation Rate (µg/cm²/h) |
|---|---|
| Control | 5 |
| With Diisopropyl | 15 |
Mechanism of Action
The mechanism of action of diisopropyl thiodiglycolate involves its ability to react with thiol groups in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity by modifying the active site of the enzyme. The compound can also undergo oxidation and reduction reactions, which can further modify its chemical properties and reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares diisopropyl thiodiglycolate with other diisopropyl-containing compounds referenced in the evidence:
Key Observations :
- Functional Groups : this compound’s thioester group distinguishes it from phosphate or biphenyl-based analogs. The sulfur atom may confer unique reactivity or stability compared to phosphorus or aromatic systems.
Substituent Effects on Molecular Geometry and Properties
Evidence from bipyrazole derivatives (e.g., 5,5'-diisopropyl-3,3'-bipyrazole) highlights that diisopropyl substituents significantly alter crystallographic parameters, such as bond angles and torsion angles, compared to smaller substituents like nitro groups . While direct data on this compound’s crystal structure is absent, similar steric effects from its diisopropyl groups likely influence:
- Solid-State Packing : Reduced molecular symmetry may lead to less dense crystal structures.
- Solubility : Bulky substituents could lower solubility in polar solvents compared to compounds with linear alkyl chains.
Environmental and Toxicological Profiles
- Bioaccumulation: Diisopropyl-1,1'-biphenyl exhibits an extremely high bioaccumulation factor (BCF = 104,721) .
- Toxicity: Diisopropylfluorophosphate is classified as highly acutely toxic , but this compound’s toxicity remains unquantified. Thioesters are generally less reactive than organophosphates, which may reduce acute toxicity.
Data Gaps and Research Needs
Toxicity Studies : Acute and chronic toxicity profiles are unavailable, unlike phosphate analogs .
Physicochemical Properties : Melting/boiling points, solubility, and stability data are needed for industrial safety assessments.
Biological Activity
Diisopropyl thiodiglycolate (DPTDG) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
DPTDG is a thioether derivative of thiodiglycolic acid, characterized by the presence of two isopropyl groups. Its molecular formula is C₈H₁₈O₄S, and it possesses a molecular weight of 194.29 g/mol. The structure can be represented as follows:
Biological Activity
1. Antioxidant Properties
DPTDG has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals, which may contribute to cellular protection against oxidative stress. This property is particularly relevant in pharmacological contexts where oxidative damage is implicated in various diseases.
2. Antimicrobial Activity
Preliminary studies suggest that DPTDG exhibits antimicrobial properties. It has shown efficacy against certain bacterial strains, which could be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.
3. Cytotoxic Effects
In vitro studies have demonstrated that DPTDG can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells. This finding positions DPTDG as a compound of interest in cancer therapeutics.
Table 1: Summary of Biological Activities of DPTDG
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of DPTDG against Escherichia coli and Staphylococcus aureus. The results indicated that DPTDG significantly inhibited the growth of both bacteria at concentrations as low as 100 µg/mL. The proposed mechanism involves membrane disruption and interference with protein synthesis.
Case Study: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of DPTDG on human breast cancer cell lines (MCF-7). The study revealed that treatment with DPTDG resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 50 µM. Flow cytometry analysis indicated that the compound induced apoptosis, characterized by increased Annexin V binding and caspase activation.
Q & A
Basic: What are the critical physicochemical properties of diisopropyl thiodiglycolate, and how are they experimentally determined?
To design experiments involving this compound, researchers must prioritize properties like density, viscosity, and thermal stability . These are typically measured using:
- Density : High-pressure pycnometry or molecular dynamics (MD) simulations calibrated against experimental data (e.g., GAFF or CHARMM force fields) .
- Viscosity : Rotational viscometry or non-equilibrium MD simulations, with validation against temperature-dependent experimental datasets .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
Advanced: How do force field selection (GAFF, OPLS-AA, CHARMM) impact the accuracy of molecular dynamics simulations for this compound’s transport properties?
Force fields introduce variability in predicting properties like viscosity and diffusion coefficients. For example:
- GAFF and CHARMM overestimate density at high pressures but show better agreement with experimental viscosity .
- OPLS-AA may underestimate compressibility due to rigid bond approximations .
Methodological recommendation :
Run parallel simulations across multiple force fields.
Validate against experimental density/viscosity datasets.
Use error metrics (e.g., mean absolute percentage error) to quantify discrepancies .
Basic: What synthetic pathways yield high-purity this compound, and how are side reactions minimized?
While direct evidence on thiodiglycolate is limited, analogous esterification methods (e.g., diisopropyl fluorophosphate synthesis) suggest:
- Stepwise esterification : React thiodiglycolic acid with isopropyl alcohol using acid catalysts (e.g., H₂SO₄) under anhydrous conditions.
- Purity control : Use fractional distillation and NMR to monitor byproducts like unreacted diols or sulfonic acid derivatives .
Advanced: How can researchers resolve contradictions in viscosity measurements under varying temperatures?
Discrepancies often arise from experimental vs. computational methodologies:
- Experimental : Calibrate viscometers at multiple temperatures and pressures.
- Computational : Compare equilibrium (Green-Kubo) and non-equilibrium (shear-driven) MD methods. For instance, non-equilibrium MD may better capture shear-thinning behavior at high temperatures .
- Statistical analysis : Apply ANOVA to identify systematic errors between datasets .
Basic: Which spectroscopic techniques are optimal for structural characterization of this compound?
- FT-IR : Identify ester carbonyl (C=O) and thioether (C-S-C) stretches (peaks ~1740 cm⁻¹ and 650 cm⁻¹, respectively).
- ¹H/¹³C NMR : Confirm esterification via isopropyl methyl group splitting patterns (~1.2 ppm for CH₃) and thiodiglycolic backbone signals .
Advanced: What statistical mechanics models improve predictions of this compound’s phase behavior?
- Compressibility factor (β) : Calculate using , where ρ is density and P is pressure. Validate with MD simulations at varying temperatures (303–473 K) .
- Equation of state (EoS) : Apply Peng-Robinson or SAFT models to correlate phase boundaries, adjusting for thioether group interactions .
Basic: How do solvent choices affect this compound’s reactivity in nucleophilic substitution reactions?
- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity but may promote ester hydrolysis.
- Non-polar solvents (e.g., toluene) : Reduce side reactions but slow kinetics.
Recommendation : Conduct kinetic studies in mixed solvents (e.g., THF/water) to balance reactivity and stability .
Advanced: What hybrid computational-experimental frameworks address gaps in this compound’s thermodynamic data?
- Multi-scale modeling : Combine quantum mechanics (QM) for electronic structure with MD for bulk properties.
- Data fusion : Integrate experimental DSC data with simulated Gibbs free energy landscapes to predict melting points .
Key Methodological Insights from Evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
